N-Cbz-N'-cyclypropyl-DL-phenylglycinamide
Description
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Properties
IUPAC Name |
benzyl N-[2-(cyclopropylamino)-2-oxo-1-phenylethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-18(20-16-11-12-16)17(15-9-5-2-6-10-15)21-19(23)24-13-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2,(H,20,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHICICJEIQKFTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901133817 | |
| Record name | Carbamic acid, N-[2-(cyclopropylamino)-2-oxo-1-phenylethyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901133817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393441-64-9 | |
| Record name | Carbamic acid, N-[2-(cyclopropylamino)-2-oxo-1-phenylethyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393441-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-(cyclopropylamino)-2-oxo-1-phenylethyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901133817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-Cbz-N'-cyclopropyl-DL-phenylglycinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
N-Cbz-N'-cyclopropyl-DL-phenylglycinamide is a derivative of phenylglycine, characterized by the presence of a carbobenzyloxy (Cbz) protecting group and a cyclopropyl moiety. Its molecular formula is , and it exhibits properties typical of amino acid derivatives.
The biological activity of N-Cbz-N'-cyclopropyl-DL-phenylglycinamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator, influencing biochemical pathways related to pain perception, seizure activity, and other neurological functions.
Potential Mechanisms Include:
- Receptor Binding : The compound may bind to specific receptors involved in neurotransmission.
- Enzyme Inhibition : It may inhibit enzymes that regulate neurotransmitter levels, thereby affecting synaptic transmission.
Biological Activity
Research indicates that N-Cbz-N'-cyclopropyl-DL-phenylglycinamide exhibits a range of biological activities:
- Anticonvulsant Activity : Studies have shown that derivatives of phenylglycinamide can possess anticonvulsant properties. This is particularly relevant for compounds that interact with TRPV1 channels, which are implicated in seizure propagation .
- Analgesic Properties : The compound may also exhibit analgesic effects through modulation of pain pathways, potentially offering therapeutic benefits for neuropathic pain conditions .
- Neuroprotective Effects : There is evidence suggesting that compounds similar to N-Cbz-N'-cyclopropyl-DL-phenylglycinamide can exert neuroprotective effects by modulating calcium and sodium channels involved in neuronal excitability .
Study 1: Anticonvulsant Efficacy
A study conducted on various phenylglycinamide derivatives demonstrated that certain modifications led to enhanced anticonvulsant activity in animal models. The study utilized the maximal electroshock (MES) test to evaluate efficacy and found that compounds with cyclopropyl substitutions showed promising results in reducing seizure frequency .
Study 2: Analgesic Activity Assessment
In another investigation, the analgesic properties of N-Cbz-N'-cyclopropyl-DL-phenylglycinamide were assessed using formalin-induced pain models in rodents. Results indicated a significant reduction in pain responses compared to control groups, suggesting effective modulation of nociceptive pathways .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 286.33 g/mol |
| Melting Point | 120-122 °C |
| Solubility | Soluble in DMSO |
| Biological Activity | Effect |
|---|---|
| Anticonvulsant | Significant reduction in seizure activity |
| Analgesic | Decreased pain response |
| Neuroprotective | Modulation of neuronal excitability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
